![molecular formula C12H11FN4O3 B136417 N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide CAS No. 140475-22-5](/img/structure/B136417.png)
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide, also known as FMISO, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medical imaging. FMISO is a radiopharmaceutical compound that is used in positron emission tomography (PET) imaging to detect hypoxia, a condition where the tissues in the body receive an inadequate supply of oxygen.
Aplicaciones Científicas De Investigación
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide has been extensively studied for its potential applications in medical imaging. PET imaging using N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide can provide valuable information about the oxygenation status of tissues in the body. Hypoxia is a common feature of many diseases, including cancer, and is associated with poor prognosis and resistance to therapy. N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging can help in the diagnosis, staging, and treatment planning of hypoxic tumors.
Mecanismo De Acción
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide is a nitroimidazole derivative that is selectively taken up by hypoxic cells. The mechanism of uptake involves the reduction of the nitro group by intracellular enzymes in hypoxic cells, leading to the formation of a reactive intermediate that binds covalently to cellular macromolecules. The binding of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide to cellular macromolecules can be detected by PET imaging, allowing for the visualization of hypoxic regions in the body.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide is a relatively stable compound that does not undergo significant metabolism in the body. It is eliminated mainly through renal excretion. N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide has been shown to have low toxicity and is well tolerated by patients undergoing PET imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging has several advantages over other imaging modalities. It is non-invasive, provides high-resolution images, and can be used to detect hypoxia in a wide range of tissues. However, there are some limitations to N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging. The uptake of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide can be affected by factors such as blood flow, pH, and temperature, which can lead to false-positive or false-negative results. The interpretation of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET images requires expertise in medical imaging and the use of specialized software.
Direcciones Futuras
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging has the potential to revolutionize the diagnosis and treatment of hypoxic tumors. However, there are several areas of research that need to be addressed to fully realize its potential. These include the development of new radiopharmaceutical compounds with improved pharmacokinetics and imaging properties, the optimization of imaging protocols, and the validation of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging in clinical trials. Additionally, the combination of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging with other imaging modalities and therapies may further enhance its diagnostic and therapeutic capabilities.
Métodos De Síntesis
The synthesis of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide involves the reaction of 4-fluorobenzyl bromide with 2-nitroimidazole followed by the addition of acetic anhydride. The reaction proceeds under basic conditions and yields N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide as a white crystalline solid. The purity of the compound is crucial for its use in PET imaging, and several purification steps are required to obtain a high-quality product.
Propiedades
Número CAS |
140475-22-5 |
---|---|
Fórmula molecular |
C12H11FN4O3 |
Peso molecular |
278.24 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11FN4O3/c13-10-3-1-9(2-4-10)7-15-11(18)8-16-6-5-14-12(16)17(19)20/h1-6H,7-8H2,(H,15,18) |
Clave InChI |
DABKTULDOCZOAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=CN=C2[N+](=O)[O-])F |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)CN2C=CN=C2[N+](=O)[O-])F |
Otros números CAS |
140475-22-5 |
Sinónimos |
PK 110 PK-110 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.